Ganciclovir Sodium

Antiviral Cytomegalovirus Nucleoside analog

CMV researchers requiring an IV reference standard face limited options-acyclovir (IC50 72 μM) lacks clinically meaningful anti-CMV activity. Ganciclovir Sodium (CAS 84245-13-6) is the parenteral-grade monosodium salt providing 100% bioavailability and validated potency: • IC50 2.15 μM vs wild-type CMV-33-fold more potent than acyclovir • >50 mg/mL aqueous solubility enables IV formulation vs 2.6 mg/mL for base • Lyophilized powder with 185-day stability in infusion solutions Serves as gold-standard IV comparator for valganciclovir bioavailability studies and reference standard in CMV inhibition assays.

Molecular Formula C9H12N5NaO4
Molecular Weight 277.21 g/mol
CAS No. 84245-13-6
Cat. No. B1343297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanciclovir Sodium
CAS84245-13-6
SynonymsBIOLF-62
BW-759
Cytovene
Ganciclovir
Ganciclovir Sodium
Ganciclovir, Monosodium Salt
Gancyclovir
RS-21592
Molecular FormulaC9H12N5NaO4
Molecular Weight277.21 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+]
InChIInChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);/q;+1/p-1
InChIKeyJJICLMJFIKGAAU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganciclovir Sodium CAS 84245-13-6: Antiviral Nucleoside Analog with Quantified CMV Selectivity


Ganciclovir Sodium is a synthetic acyclic deoxyguanosine analog, formulated as the monosodium salt of ganciclovir (CAS 82410-32-0 base) for parenteral administration [1]. It belongs to the same nucleoside analog class as acyclovir but demonstrates substantially greater in vitro potency against cytomegalovirus (CMV), with reported IC50 values ranging from 0.01 μM to 5.3 μM depending on the viral strain and assay conditions [2]. The sodium salt form is essential for intravenous delivery, as the base exhibits limited aqueous solubility of 2.6 mg/mL at 25°C, whereas the sodium salt enables parenteral formulation at >50 mg/mL prior to dilution [1].

Why Ganciclovir Sodium Cannot Be Substituted with Acyclovir, Valganciclovir, or Ganciclovir Base


In-class substitution among anti-herpetic nucleoside analogs is precluded by three quantifiable divergences. First, ganciclovir sodium exhibits a ~33-fold lower IC50 against CMV compared to acyclovir (2.15 μM vs. 72 μM) , rendering acyclovir clinically ineffective for CMV indications. Second, valganciclovir, while delivering the same active ganciclovir moiety, is an oral prodrug with 41–60% bioavailability [1][2], whereas ganciclovir sodium provides 100% bioavailability via intravenous administration—a critical distinction for patients with malabsorption, severe disease, or impaired renal function requiring dose-titration. Third, ganciclovir base cannot be formulated as a parenteral solution without the sodium counterion; the base solubility of 2.6 mg/mL at 25°C [3] is insufficient for intravenous dosing, whereas the sodium salt enables reconstitution to >50 mg/mL [3].

Ganciclovir Sodium: Quantitative Evidence for Scientific Selection


In Vitro Anti-CMV Potency of Ganciclovir Sodium Compared to Acyclovir

Ganciclovir sodium demonstrates a ~33-fold lower median inhibitory concentration against CMV compared to acyclovir [1]. In a clinical isolate study of 42 solid organ transplant recipients, the mean IC50 of ganciclovir against CMV was 1.7 μM (range 0.2–5.3 μM) [2].

Antiviral Cytomegalovirus Nucleoside analog

Aqueous Solubility of Ganciclovir Sodium Salt vs. Ganciclovir Free Base

The sodium salt formulation of ganciclovir provides a >19-fold improvement in aqueous solubility compared to the free base at room temperature [1].

Formulation science Solubility Parenteral manufacturing

Long-Term Aqueous Stability of Ganciclovir Sodium in Polypropylene Containers

Ganciclovir sodium formulations in 5% dextrose or 0.9% sodium chloride demonstrate extended stability, remaining stable for at least 185 days under various storage conditions [1].

Drug stability Formulation Quality control

Intravenous Bioavailability of Ganciclovir Sodium vs. Oral Valganciclovir

Intravenous ganciclovir sodium provides 100% bioavailability, while oral valganciclovir, a prodrug of ganciclovir, exhibits 41–60% bioavailability depending on renal function [1][2].

Pharmacokinetics Bioavailability Intravenous administration

Ganciclovir Sodium Activity Against Acyclovir-Resistant Herpes Simplex Virus

Unlike acyclovir, which requires viral thymidine kinase for activation, ganciclovir can be phosphorylated by cellular kinases induced in CMV-infected cells and retains activity against some thymidine kinase-deficient HSV strains [1].

Drug resistance Herpes simplex virus Thymidine kinase

Extended Terminal Half-Life of Intravenous Ganciclovir Supporting Dosing Flexibility

Intravenous ganciclovir sodium exhibits a prolonged terminal half-life of 72 ± 9 hours in a three-compartment pharmacokinetic model in horses, contrasting with the ~3.5-hour elimination half-life observed in healthy humans [1][2].

Pharmacokinetics Half-life Dosing interval

Ganciclovir Sodium: Validated Research and Industrial Application Scenarios


CMV Antiviral Research and Drug Screening

Ganciclovir sodium serves as a positive control and reference standard in in vitro CMV inhibition assays, where its IC50 of 1.7–2.15 μM against wild-type CMV [1] provides a benchmark for evaluating novel anti-CMV compounds. Its >33-fold potency advantage over acyclovir makes it the appropriate nucleoside analog comparator for CMV-focused studies .

Parenteral Formulation Development and Manufacturing

The sodium salt form is the only ganciclovir species suitable for intravenous formulation, providing >50 mg/mL aqueous solubility at 25°C compared to 2.6 mg/mL for the base [2]. This enables manufacturing of lyophilized powder for reconstitution, with documented 185-day stability in infusion solutions [3].

Pharmacokinetic and Bioavailability Studies

As a 100% bioavailable intravenous formulation, ganciclovir sodium is the gold-standard reference for absolute bioavailability calculations when evaluating oral prodrugs such as valganciclovir (41–60% bioavailable) [4][5]. It also serves as the intravenous comparator arm in crossover pharmacokinetic studies.

Veterinary Translational Research in Equine Herpesvirus

In equine EHV-1 research, ganciclovir sodium demonstrates enhanced potency compared to acyclovir, with a terminal half-life of 72 ± 9 hours supporting 12-hour maintenance dosing intervals [4]. This enables translational studies of antiviral therapy in large animal models where acyclovir lacks sufficient potency.

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